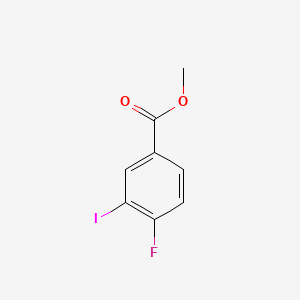

Methyl 4-fluoro-3-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVNAJAWYUURAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697776 | |

| Record name | Methyl 4-fluoro-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121586-29-5 | |

| Record name | Benzoic acid, 4-fluoro-3-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121586-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of Methyl 4-fluoro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both fluorine and iodine atoms on the benzene ring, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 42-43°C.[1] Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1121586-29-5 | [1] |

| Molecular Formula | C8H6FIO2 | [1] |

| Molecular Weight | 280.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 42-43 °C | [1] |

| Purity | Typically >97% | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the iodination of a readily available starting material, 4-fluorobenzoic acid, followed by the esterification of the resulting 4-fluoro-3-iodobenzoic acid.

Step 1: Synthesis of 4-fluoro-3-iodobenzoic acid

Conceptual Experimental Protocol:

-

Materials: 4-fluorobenzoic acid, iodine, an oxidizing agent (e.g., nitric acid or hydrogen peroxide), and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzoic acid in a suitable solvent, such as acetic acid.

-

Add the iodinating reagent and the oxidizing agent to the solution.

-

Slowly add the acid catalyst while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-fluoro-3-iodobenzoic acid.

-

Step 2: Synthesis of this compound

The final step is the esterification of 4-fluoro-3-iodobenzoic acid with methanol. The Fischer esterification is a widely used and reliable method for this transformation.[2]

Detailed Experimental Protocol (Fischer Esterification): [2][3][4][5][6][7]

-

Materials: 4-fluoro-3-iodobenzoic acid, methanol (excess, acts as both reactant and solvent), and a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-iodobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Discovery and Applications in Drug Development

While the specific "discovery" of this compound as a singular event is not well-documented, its emergence is rooted in the broader context of utilizing halogenated building blocks in medicinal chemistry. The strategic incorporation of fluorine and iodine into organic molecules is a key strategy in modern drug design.[8]

-

Fluorine: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to increased metabolic stability, enhanced binding affinity to target proteins, and improved pharmacokinetic profiles.

-

Iodine: The iodine atom serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid diversification of molecular scaffolds and the exploration of structure-activity relationships (SAR).

This compound is therefore a valuable intermediate for the synthesis of a wide array of potentially bioactive compounds. Its use has been noted in patent literature for the preparation of complex heterocyclic compounds investigated for various therapeutic applications.

Characterization Data

Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons. The coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with C-F and C-I couplings), and the methyl carbon of the ester group. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (280.03 g/mol ). |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Functional Groups in Drug Discovery

The utility of this compound in drug discovery stems from the distinct roles of its functional groups.

Caption: Roles of functional groups in drug discovery.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its preparation from readily available starting materials via established chemical transformations makes it an accessible building block for research and development. The combination of a fluorine atom for modulating biological properties and an iodine atom for synthetic diversification underscores its importance for medicinal chemists and drug development professionals. Further exploration of its applications is likely to yield new and innovative drug candidates.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Properties of Methyl 4-fluoro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl ester group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. Understanding its physicochemical properties is crucial for its effective use in research and development, enabling optimization of reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FIO₂ | [1] |

| Molecular Weight | 280.037 g/mol | [1] |

| CAS Number | 1121586-29-5 | [1] |

| Physical State | Solid | [1] |

| Melting Point | 42 to 43 °C | [1] |

| Boiling Point | 288 °C | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC(=O)C1=CC=C(F)C(I)=C1 | [1] |

| InChI Key | VVVNAJAWYUURAO-UHFFFAOYSA-N | [1] |

Solubility Profile

| Solvent | Expected Solubility | Rationale/Reference |

| Ethanol | Soluble | Based on the solubility of similar aromatic esters.[3] |

| Methanol | Soluble | Based on the solubility of similar aromatic esters.[3] |

| Diethyl Ether | Soluble | Based on the solubility of similar aromatic esters.[3] |

| Water | Insoluble | Based on the hydrophobic nature of the substituted benzene ring and the solubility of similar compounds.[3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on standard organic chemistry techniques.

Synthesis of this compound via Fischer Esterification

This protocol describes a plausible method for the synthesis of this compound from 4-fluoro-3-iodobenzoic acid and methanol, using sulfuric acid as a catalyst.

Materials:

-

4-fluoro-3-iodobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

-

Brine (saturated aqueous Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-iodobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product.

-

Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure ester.

Determination of Melting Point

This standard protocol is used to determine the melting point range of a solid organic compound.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount of the purified this compound using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded temperature range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.

Materials:

-

Purified this compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool plug

Procedure:

-

Dissolving the Sample: Accurately weigh the required amount of this compound and place it in a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtering into the NMR Tube: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution by passing it through the plugged pipette directly into a clean, dry NMR tube. This removes any particulate matter that could affect the quality of the NMR spectrum.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification. The sample is now ready for analysis in an NMR spectrometer.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Workflow for the Physicochemical Characterization of the Compound.

References

Spectroscopic Profile of Methyl 4-fluoro-3-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4-fluoro-3-iodobenzoate (CAS No. 1121586-29-5).[1][2] Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆FIO₂ |

| Molecular Weight | 280.04 g/mol |

| Physical State | Solid |

| Melting Point | 42-43 °C[1] |

| CAS Number | 1121586-29-5[1][2] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | Ar-H |

| ~7.9 | dd | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

Prediction based on typical chemical shifts for protons on substituted benzene rings and methyl esters.[3][4]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~140 | C-I |

| ~135 | Ar-C |

| ~125 | Ar-CH |

| ~115 (d, ²JCF ≈ 20 Hz) | Ar-CH |

| ~95 | Ar-C |

| ~52 | -OCH₃ |

Prediction based on characteristic shifts for carbons in aromatic esters and the influence of halogen substituents.[3][4][5]

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1730-1715 | Strong | C=O (ester) stretch |

| ~1600-1585 | Medium | C-C stretch (in-ring) |

| ~1500-1400 | Medium | C-C stretch (in-ring) |

| ~1300-1000 | Strong | C-O stretch |

| ~900-675 | Strong | C-H "oop" |

| ~1050 | Strong | C-F stretch |

Prediction based on typical IR absorption frequencies for aromatic esters and halogenated compounds.[4][6]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 280 | [M]⁺ (Molecular ion) |

| 249 | [M - OCH₃]⁺ |

| 153 | [M - I]⁺ |

| 122 | [M - I - OCH₃]⁺ |

Prediction based on the molecular weight of the compound and common fragmentation patterns of methyl esters and iodinated compounds. The presence of iodine (a monoisotopic element) will result in a distinct molecular ion peak.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean vial.[7][8]

-

Ensure the sample is fully dissolved; sonication or gentle vortexing can be applied.[8]

-

Transfer the solution to a clean, unscratched 5 mm NMR tube using a Pasteur pipette.[7]

-

If required for chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[7]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Perform locking and shimming of the magnetic field to ensure homogeneity.[8]

-

Tune the probe for the desired nucleus (¹H or ¹³C).[8]

-

Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[8]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

For a solid sample like this compound, the following methods can be used:

-

Thin Solid Film Method:

-

Dissolve a small amount (approx. 50 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[9]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[9]

-

-

KBr Pellet Method:

Mass Spectrometry (MS)

A common technique for the analysis of halogenated benzoates is Liquid Chromatography-Mass Spectrometry (LC/MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the LC system (e.g., acetonitrile or methanol).

-

-

LC Separation:

-

MS Analysis:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Ionize the sample using a suitable technique such as electrospray ionization (ESI).

-

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

The presence of a single iodine atom will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

-

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS # 1121586-29-5, this compound, 4-Fluoro-3-iodo-Benzoic acid methyl ester - chemBlink [chemblink.com]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-fluoro-3-iodobenzoate (CAS number 1121586-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring a methyl ester, a fluorine atom, and an iodine atom on a benzene ring, allows for a variety of chemical transformations. The presence of both fluorine and iodine is of particular interest to drug development professionals. The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1121586-29-5 | N/A |

| Molecular Formula | C₈H₆FIO₂ | N/A |

| Molecular Weight | 280.04 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 42-43 °C | N/A |

| Boiling Point | 287.9 ± 25.0 °C (Predicted) | N/A |

| Density | 1.823 ± 0.06 g/cm³ (Predicted) | N/A |

| Flash Point | 128 °C | N/A |

| Purity | Typically >97% | N/A |

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| InChI | InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | N/A |

| InChIKey | VVVNAJAWYUURAO-UHFFFAOYSA-N | N/A |

| Canonical SMILES | COC(=O)C1=CC=C(F)C(I)=C1 | N/A |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This step involves the electrophilic iodination of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para- director; however, the para position is blocked by the carboxylic acid group, and the iodine will be directed to the ortho position.

Materials:

-

4-Fluorobenzoic acid

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH) or Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

-

Sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-fluorobenzoic acid (1 equivalent) in the chosen solvent (e.g., DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Iodosuccinimide (NIS) (1.1 equivalents) to the stirred solution.

-

Carefully add the acid catalyst (e.g., Trifluoromethanesulfonic acid, 0.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-fluoro-3-iodobenzoic acid.

This step is a classic Fischer esterification of the carboxylic acid intermediate.

Materials:

-

4-Fluoro-3-iodobenzoic acid

-

Methanol (MeOH), anhydrous

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-3-iodobenzoic acid (1 equivalent) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography or recrystallization to obtain the final product.

Reactivity and Potential Applications

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions involving the carbon-iodine bond.

Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds. This is widely used to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, leading to the synthesis of substituted alkynes.[1]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a general workflow for a Suzuki-Miyaura coupling reaction using this compound as a substrate.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available scientific literature detailing the specific biological activity of this compound or its direct interaction with any known signaling pathways. Halogenated benzoic acid derivatives are common scaffolds in drug discovery, and this compound could potentially be a precursor for molecules with a wide range of biological targets.

For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where a kinase inhibitor, potentially synthesized from a precursor like this compound, could exert its effect. It is crucial to note that this is a generalized representation and does not imply any known activity of this compound itself.

References

Early Research on Substituted Halobenzoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on substituted halobenzoates, a class of compounds that has been instrumental in the development of various biologically active molecules. This document provides a comprehensive overview of their synthesis, physicochemical properties, biological activities, and early mechanistic studies, with a focus on research conducted prior to the 1980s. The information is presented to be a valuable resource for researchers in organic chemistry, pharmacology, and drug development.

Physicochemical Properties of Substituted Halobenzoates

Early research meticulously characterized the physical properties of substituted halobenzoates, which were crucial for their identification, purification, and structure-activity relationship studies. The following table summarizes key physicochemical data for a selection of these compounds, compiled from historical literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 142 | Sparingly soluble in cold water; soluble in hot water, ethanol, ether |

| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 158 | Slightly soluble in water; soluble in ethanol, ether |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 243 | Very slightly soluble in water; soluble in ethanol, ether |

| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 150 | Slightly soluble in water; soluble in ethanol, ether |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155 | Slightly soluble in water; soluble in ethanol, ether |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 251 | Very slightly soluble in water; soluble in ethanol, ether |

| 2-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 162 | Slightly soluble in water; soluble in ethanol, ether |

| 3-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 187 | Slightly soluble in water; soluble in ethanol, ether |

| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 270 | Very slightly soluble in water; soluble in ethanol, ether |

| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 127 | Soluble in hot water, ethanol, ether |

| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 187-189 | Slightly soluble in water; soluble in ethanol, ether |

Synthesis of Substituted Halobenzoates: Classical Experimental Protocols

The synthesis of substituted halobenzoates was a significant focus of early organic chemistry. The following protocols are representative of the methods used in the mid-20th century, providing detailed procedures for the preparation of these important compounds.

Synthesis of o-Chlorobenzoic Acid via Oxidation of o-Chlorotoluene

This method, a classic example of side-chain oxidation, was a common route to o-chlorobenzoic acid.

Experimental Protocol:

-

Apparatus: A 12-liter flask equipped with a mechanical stirrer and a reflux condenser.

-

Reagents:

-

o-Chlorotoluene: 200 g (1.6 moles)

-

Potassium permanganate: 600 g (3.8 moles)

-

Water: 7 liters

-

Concentrated Hydrochloric Acid (sp. gr. 1.19)

-

Decolorizing carbon

-

-

Procedure:

-

In the flask, combine the o-chlorotoluene, potassium permanganate, and water.

-

With continuous stirring, slowly heat the mixture to boiling. The reaction can be vigorous initially and may be controlled by applying wet towels to the flask.

-

Continue heating and stirring for 3-4 hours, or until the purple color of the permanganate has disappeared.

-

Arrange the condenser for distillation and distill the mixture with constant stirring to remove any unreacted o-chlorotoluene.

-

Filter the hot reaction mixture by suction to remove the manganese dioxide cake. Wash the cake with two 500-mL portions of hot water.

-

Concentrate the combined filtrate to about 3.5 liters. If the solution is not clear, add 1-2 g of decolorizing carbon and filter.

-

While the solution is still hot, cautiously add 250 mL of concentrated hydrochloric acid with continuous stirring to precipitate the o-chlorobenzoic acid.

-

Cool the mixture, and collect the white precipitate by filtration. Wash the product with cold water and dry.

-

-

Yield: 163–167 g (76–78% of the theoretical amount based on the amount of o-chlorotoluene oxidized).[1]

Synthesis of m-Iodobenzoic Acid via Diazotization of 5-Iodoanthranilic Acid

The Sandmeyer reaction and related diazotization procedures were fundamental in introducing halogens onto the aromatic ring.

Experimental Protocol:

-

Apparatus: 1-liter flask, dropping funnel, 2-liter beaker, mechanical stirrer.

-

Reagents:

-

5-Iodoanthranilic acid: 132 g (0.5 mole)

-

Sodium nitrite: 35 g (0.5 mole)

-

30% Sodium hydroxide solution: 60 mL

-

Water: 500 mL

-

Concentrated Hydrochloric Acid (sp. gr. 1.18): 250 mL

-

Ice

-

Hypophosphorous acid (50%): 500 mL

-

Ammonium hydroxide

-

Decolorizing charcoal

-

-

Procedure:

-

Dissolve the 5-iodoanthranilic acid and sodium nitrite in a mixture of warm water and sodium hydroxide solution.

-

Cool the solution to 20°C.

-

In a separate beaker, prepare a well-stirred mixture of concentrated hydrochloric acid and 250 g of ice.

-

Slowly add the sodium salt solution to the acidic mixture over 15-20 minutes, maintaining the temperature below 20°C with the addition of more ice as needed. A yellow diazonium compound will precipitate.

-

Stir for an additional 5 minutes and test for excess nitrous acid with starch-iodide paper.

-

Filter the diazonium compound and wash it with ice water.

-

Add the moist diazonium salt in portions to 500 mL of 50% hypophosphorous acid, which has been pre-cooled to 5°C.

-

Allow the mixture to stand for several hours at a low temperature, then at room temperature overnight.

-

Collect the crude m-iodobenzoic acid by filtration, wash with water, and dry.

-

Purify the crude acid by recrystallization of its ammonium salt. Dissolve the acid in hot water with the addition of concentrated ammonium hydroxide. Treat with decolorizing charcoal, filter, and cool to crystallize the ammonium salt.

-

Dissolve the purified ammonium salt in hot water and acidify with concentrated hydrochloric acid to precipitate the pure m-iodobenzoic acid.

-

Filter, wash with cold water, and dry.

-

-

Yield: Approximately 75-85% recovery from the purification step.[2]

Synthesis of p-Fluorobenzoic Acid

This synthesis utilizes the Balz-Schiemann reaction, a key method for introducing fluorine into an aromatic ring.

Experimental Protocol:

-

Apparatus: 5-liter round-bottom flask, mechanical stirrer, ice-salt bath, distillation apparatus.

-

Reagents:

-

Ethyl p-aminobenzoate: 165 g (1 mole)

-

Concentrated Hydrochloric Acid (sp. gr. 1.19): 204 mL

-

Sodium nitrite: 72.6 g (1 mole)

-

Fluoboric acid (40%)

-

Potassium hydroxide: 56 g (1 mole)

-

95% Ethyl alcohol: 80 mL

-

Potassium carbonate: 40 g

-

-

Procedure:

-

Prepare p-carbethoxyaniline hydrochloride by warming ethyl p-aminobenzoate with water and concentrated hydrochloric acid.

-

Cool the resulting paste to 0°C and diazotize by the slow addition of a sodium nitrite solution, keeping the temperature below 7°C.

-

Precipitate the diazonium fluoborate by adding 250 g of 40% fluoboric acid.

-

Filter the diazonium fluoborate, wash with cold water, alcohol, and ether, and dry.

-

Thermally decompose the dry diazonium fluoborate by gentle heating in a distillation apparatus.

-

Collect the resulting ethyl p-fluorobenzoate by distillation.

-

Saponify the ester by refluxing with a solution of potassium hydroxide in aqueous ethanol.

-

Filter the hot solution and precipitate the p-fluorobenzoic acid by adding concentrated hydrochloric acid.

-

Purify the product by dissolving it in a hot potassium carbonate solution, treating with decolorizing carbon, filtering, and re-precipitating with hydrochloric acid.

-

Filter, wash, and dry the final product.

-

Biological Activity of Substituted Halobenzoates

Early research uncovered a range of biological activities for substituted halobenzoates, leading to their investigation as potential antimicrobial agents, herbicides, and plant growth regulators.

Antimicrobial Activity

Substituted benzoic acids were among the early organic compounds tested for their antimicrobial properties. Their activity is often dependent on the pH of the medium, with the undissociated acid being the active form that can penetrate the microbial cell membrane.

| Compound | Organism | Activity Metric | Value | Reference |

| Benzoic Acid | Escherichia coli | MIC | 1 mg/mL | [3] |

| 2-Hydroxybenzoic Acid | Escherichia coli | MIC | 1 mg/mL | [3] |

| 4-Hydroxybenzoic Acid | Gram-positive bacteria | IC₅₀ | 160 µg/mL | [4] |

| 2-Chlorobenzoic Acid Derivatives | Escherichia coli | pMIC | up to 2.27 µM/mL | [5] |

| p-Aminobenzoic Acid | Listeria monocytogenes | MIC | Lower than other organic acids | [6] |

Herbicidal Activity

Certain substituted halobenzoates exhibit herbicidal properties, often acting as synthetic auxins that disrupt normal plant growth and development.

| Compound | Plant Species | Activity Metric | Value | Reference |

| 2,4-Dichlorophenoxyacetic acid (related compound) | Broadleaf weeds | - | Effective herbicide | [7] |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives (related compound) | Arabidopsis thaliana | IC₅₀ | As low as 50-fold lower than commercial herbicide | [8] |

Mechanisms of Action

Early investigations into the mechanisms of action of substituted halobenzoates laid the groundwork for our current understanding of their biological effects.

Uncoupling of Oxidative Phosphorylation

A primary mechanism of toxicity for many substituted phenols and benzoic acids is the uncoupling of oxidative phosphorylation in mitochondria.[9][10][11][12] As weak acids, they can act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. This leads to a decrease in cellular energy production and can ultimately cause cell death.

Caption: Uncoupling of oxidative phosphorylation by a substituted halobenzoate.

Antimicrobial Mechanisms

The antimicrobial action of benzoic acid and its derivatives is often attributed to the disruption of the cell membrane and the acidification of the cytoplasm.[13] The undissociated acid can pass through the lipid bilayer of the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and lowering the intracellular pH. This can inhibit the function of essential enzymes and disrupt metabolic processes.

Herbicidal Mechanisms

Many herbicidal benzoic acid derivatives act as synthetic auxins.[6][14][15][16][17] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth, which ultimately results in the death of the plant. The exact signaling pathways were not fully elucidated in early research, but the observable effects on plant morphology were well-documented.

Early Analytical Methodologies

The analysis of substituted halobenzoates in the mid-20th century relied on a combination of classical wet chemistry and emerging instrumental techniques.

Chromatographic Separation

Paper chromatography and later, thin-layer chromatography (TLC), were invaluable tools for separating isomers of substituted halobenzoates. The choice of stationary phase and solvent system was critical for achieving good separation.

Example of a TLC system for separating chlorobenzoic acid isomers:

-

Stationary Phase: Silica Gel

-

Mobile Phase: Benzene:Dioxane:Acetic Acid (90:25:4)

Spectroscopic Analysis

The advent of infrared (IR) and ultraviolet (UV) spectroscopy provided powerful methods for the structural elucidation of organic compounds.

-

Infrared (IR) Spectroscopy: IR spectra were used to identify key functional groups. For substituted halobenzoates, characteristic absorptions include:

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy was used to study the electronic transitions in the aromatic ring, providing information about conjugation and the effect of substituents on the electronic structure.

Caption: General experimental workflow in early halobenzoate research.

This guide provides a snapshot of the early research landscape for substituted halobenzoates, highlighting the foundational work that has paved the way for their continued investigation and application in science and industry.

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 9. Mechanism of action of reagents that uncouple oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Auxin activity: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Auxin signaling: Research advances over the past 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The birth of a giant: evolutionary insights into the origin of auxin responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. asianjournalofphysics.com [asianjournalofphysics.com]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 22. Benzoic acid [webbook.nist.gov]

"Methyl 4-fluoro-3-iodobenzoate molecular structure and weight"

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 4-fluoro-3-iodobenzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is a halogenated aromatic ester. Its structure, characterized by a benzene ring substituted with a methyl ester, a fluorine atom, and an iodine atom, makes it a versatile building block in organic synthesis. The presence of orthogonal halogen sites allows for selective functionalization through various cross-coupling reactions.

Summary of Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1121586-29-5 | [1][2] |

| Molecular Formula | C₈H₆FIO₂ | [1][2] |

| Molecular Weight | 280.037 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 42-43 °C | [1] |

| Canonical SMILES | COC(=O)C1=CC=C(F)C(I)=C1 | [1] |

| InChI | InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | [1] |

| InChI Key | VVVNAJAWYUURAO-UHFFFAOYSA-N | [1] |

Molecular Structure and Identification

The structural formula of this compound is presented below. The key identifiers provide standardized ways to reference this compound in chemical databases and literature.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-fluoro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic ester. Its fundamental physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 1121586-29-5 | [1][2] |

| Molecular Formula | C8H6FIO2 | [1] |

| Molecular Weight | 280.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 42-43 °C | [3][4] |

| Boiling Point | 287.9 °C at 760 mmHg | [1] |

| Density | 1.823 g/mL at 20 °C | [1] |

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the available literature. Therefore, this section provides a detailed experimental protocol for determining its solubility.

Proposed Experimental Protocol: Determination of Solubility via the Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a pipette tip with a filter or to centrifuge the samples and then take the supernatant.

-

Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of the compound.

-

-

Data Reporting:

-

The solubility should be reported in units such as mg/mL or mol/L.

-

Data Presentation: Solubility Data Table

The following table can be used to record the experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of a compound is critical for its handling, storage, and application. The Material Safety Data Sheet (MSDS) for this compound provides some initial insights into its stability.[1]

Chemical Incompatibilities and Decomposition

The compound should be stored away from incompatible materials to prevent degradation.

| Incompatible Materials | Hazardous Decomposition Products |

| Strong oxidizing agents | Carbon monoxide, Carbon dioxide, Hydrogen fluoride, Hydrogen iodide |

| Strong bases | Carbon monoxide, Carbon dioxide, Hydrogen fluoride, Hydrogen iodide |

Proposed Experimental Protocols for Stability Assessment

3.2.1. Thermal Stability (Thermogravimetric Analysis - TGA)

-

Objective: To determine the temperature at which the compound starts to decompose.

-

Methodology:

-

Place a small, accurately weighed sample of this compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

Record the weight loss of the sample as a function of temperature.

-

The onset temperature of decomposition is a key stability parameter.

-

3.2.2. Hydrolytic Stability

-

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

-

Methodology:

-

Prepare solutions of this compound in buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Incubate these solutions at a constant temperature (e.g., 25 °C and 40 °C).

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

-

Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and identify any degradation products.

-

3.2.3. Photostability

-

Objective: To evaluate the stability of the compound when exposed to light.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent.

-

Expose the solution to a controlled light source that mimics a standard daylight spectrum (e.g., a xenon lamp in a photostability chamber).

-

Simultaneously, keep a control sample of the same solution in the dark at the same temperature.

-

At various time points, analyze both the exposed and control samples by HPLC to determine the extent of degradation.

-

Visualization: Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

References

An In-depth Technical Guide to Methyl 4-fluoro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-iodobenzoate is a halogenated aromatic ester with potential applications as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl ester group on a benzene ring, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, a plausible synthetic route, and a discussion of its potential applications based on the chemistry of related compounds.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .

The name is derived as follows:

-

benzoate : Indicates the presence of a benzene ring attached to a carboxyl group, forming a benzoate ester.

-

methyl : Specifies that the ester is a methyl ester.

-

4-fluoro : A fluorine atom is substituted at the 4-position of the benzene ring.

-

3-iodo : An iodine atom is substituted at the 3-position of the benzene ring.

The numbering of the benzene ring starts from the carbon atom bearing the carboxylate group as position 1.

A diagram illustrating the breakdown of the IUPAC nomenclature is provided below:

Physicochemical and Spectral Data

| Property | Value | Reference |

| Molecular Formula | C₈H₆FIO₂ | [1] |

| Molecular Weight | 280.04 g/mol | |

| CAS Number | 1121586-29-5 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 42-43 °C | [1] |

| Boiling Point | 288 °C (Predicted) | |

| Density | 1.823 g/cm³ (Predicted) | |

| Solubility | Data not available | |

| InChI | InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | [1] |

| InChIKey | VVVNAJAWYUURAO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)C1=CC=C(F)C(I)=C1 | [1] |

Experimental Protocols: Synthesis

While a specific detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method for its preparation is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-iodobenzoic acid, with methanol in the presence of an acid catalyst.

Proposed Synthesis via Fischer Esterification

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-iodobenzoic acid (1.0 eq.).

-

Reagent Addition: Add an excess of methanol to act as both the reactant and the solvent. A typical ratio would be 10-20 mL of methanol per gram of carboxylic acid.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq.), to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development and Organic Synthesis

While specific biological activities or direct applications in drug development for this compound are not extensively documented, its structural motifs suggest significant potential as a versatile intermediate.

-

Fluorine in Medicinal Chemistry: The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule. It can enhance metabolic stability, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups. These properties are highly desirable in drug design.

-

Iodine as a Handle for Cross-Coupling Reactions: The iodine substituent is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 3-position, enabling the synthesis of diverse molecular scaffolds for drug discovery. For instance, the related compound, methyl 4-iodobenzoate, is utilized in the synthesis of intermediates for OLED materials and antibiotics.[2]

-

Building Block for Complex Molecules: As a trifunctionalized benzene ring, this compound can serve as a key starting material for the synthesis of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Given the lack of specific data on its biological activity, no signaling pathway diagrams can be provided at this time. Research into the reactivity and potential applications of this compound is an area ripe for exploration.

Conclusion

This compound is a chemical compound with a well-defined IUPAC nomenclature and a set of known physical properties. While detailed experimental data, particularly spectroscopic and application-specific information, is sparse in publicly accessible literature, its chemical structure suggests high utility as a synthetic intermediate. The presence of both fluorine and iodine atoms provides medicinal chemists and synthetic organic chemists with a valuable tool for the construction of novel and complex molecules. Further research is warranted to fully elucidate the reactivity, biological activity, and potential applications of this promising building block.

References

A Theoretical and Mechanistic Guide to Fluorinated Iodinated Aromatic Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] When combined with iodine, these aromatic compounds become versatile intermediates for synthesis and exhibit unique non-covalent interactions, such as halogen bonding, which are critical for molecular recognition and crystal engineering.[3] This technical guide provides an in-depth analysis of theoretical and computational studies on fluorinated iodinated aromatic compounds. It covers key synthetic methodologies, particularly those involving hypervalent iodine catalysis, delves into the quantum mechanical basis of their reactivity and intermolecular interactions, and presents detailed experimental and computational protocols.

Introduction: The Dual Role of Fluorine and Iodine in Aromatic Systems

Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—allow it to modulate the physicochemical properties of parent molecules, often leading to enhanced metabolic stability and bioavailability.[4] The introduction of fluorine can alter molecular conformation, acidity (pKa), and lipophilicity, which are critical parameters in drug design.[2]

Iodine, being the largest and most polarizable stable halogen, serves a dual purpose. Firstly, the carbon-iodine bond is relatively weak, making iodinated aromatics valuable precursors for a wide range of cross-coupling reactions and further functionalization.[5] Secondly, iodine is a potent halogen bond (XB) donor. This interaction arises from an anisotropic distribution of electron density on the halogen's surface, creating a region of positive electrostatic potential known as a "σ-hole" opposite the covalent bond.[6][7] This σ-hole can interact favorably with Lewis bases, influencing molecular assembly, protein-ligand binding, and reaction mechanisms.[7] The interplay of fluorine's strong inductive effects and iodine's capacity for halogen bonding makes theoretical studies essential for predicting their behavior.[3]

Theoretical and Computational Methodologies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and quantifying intermolecular forces that are often difficult to probe experimentally.[5][8]

Computational Protocols

Density Functional Theory (DFT) for Reactivity and Energetics: DFT is a widely used quantum mechanical method that offers a favorable balance between computational cost and accuracy for studying organic reactions.[5][8]

-

Objective: To calculate reaction energy profiles, activation energies, transition states, and the stability of intermediates.

-

Typical Protocol:

-

Model System Setup: The geometries of reactants, intermediates, transition states, and products are constructed.

-

Functional and Basis Set Selection: A suitable functional, such as PBE0 or M06-2X, is chosen. Dispersion corrections (e.g., -dDsC) are often included to accurately model weak interactions.[9] A basis set like QZ4P or aug-cc-pVTZ is employed for high accuracy, often with a pseudopotential (e.g., LANL2DZ or SDD) for the heavy iodine atom.[10][11]

-

Geometry Optimization: The structures are optimized to find their lowest energy conformations.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic corrections (e.g., Gibbs free energy).

-

Solvent Modeling: Implicit solvent models, such as the SMD model, are often used to simulate reaction conditions in solution (e.g., in CHCl₃).[10]

-

Analysis of Non-Covalent Interactions: Understanding halogen bonding requires specific computational approaches to characterize and quantify the interaction.

-

Objective: To identify and quantify the strength and nature of halogen bonds.

-

Key Techniques:

-

Molecular Electrostatic Potential (MEP) Mapping: Used to visualize the electron density distribution on a molecule's surface. The MEP map reveals the location and magnitude of the σ-hole (a region of positive potential) on the iodine atom, which is crucial for halogen bonding.[6]

-

Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to find bond critical points (BCPs) between interacting atoms, providing evidence of a bonding interaction.

-

Symmetry-Adapted Perturbation Theory (SAPT): Decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This analysis reveals the fundamental nature of the halogen bond, showing that it is typically driven by a combination of electrostatic and dispersion forces.[12]

-

Synthesis and Reactivity: The Role of Hypervalent Iodine

Hypervalent iodine reagents have become indispensable in modern organic synthesis for their mild, environmentally friendly nature and unique reactivity, particularly in fluorination reactions.[13]

Experimental Protocol: Iodine(I)/Iodine(III) Catalyzed Stereocontrolled Fluorocyclization

This protocol describes the synthesis of fluorinated isochromans from 2-vinylbenzaldehydes, a transformation that leverages a catalytic cycle between iodine(I) and iodine(III) species.[14][15]

-

General Procedure (Method A):

-

To a solution of the 2-vinylbenzaldehyde substrate (0.4 mmol) in a suitable solvent (e.g., CHCl₃, 2.0 mL), add the iodine catalyst (20 mol%).

-

Add a solution of pyridine-hydrofluoric acid (Py·HF, typically a 1:4.5 ratio, 2.0 mL) to the mixture.

-

Add the alcohol nucleophile (e.g., methanol, 0.8 mmol).

-

Add the oxidant, Selectfluor® (0.6 mmol), portion-wise to initiate the reaction.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

Quantitative Data: Synthesis of Fluorinated Isochromans

The following table summarizes the yields and stereoselectivities achieved for the iodine-catalyzed fluorocyclization of various substituted 2-vinylbenzaldehydes.[14]

| Entry | Substrate Substituent | Product | Yield (%) [a] | d.r. [b] | e.r. [c] |

| 1 | H | 2a | 81 | >95:5 | - |

| 2 | 4-F | 2c | 84 | >95:5 | - |

| 3 | 4-Br | 2n | 77 | 84:16 | 91:9 [d] |

| 4 | 4-CF₃ | 2q | 76 | >95:5 | - |

| 5 | 5-Cl | 3 | 83 (74) | >95:5 | 93:7 |

| 6 | 5-Cl [e] | 7 | 80 (71) | >95:5 | 93:7 |

Reaction Mechanisms and Logical Workflows

Diagram 1: General Experimental Workflow The following diagram illustrates the typical laboratory workflow for the synthesis and analysis of fluorinated iodinated aromatic compounds.

Diagram 2: Catalytic Cycle for Fluorination Computational studies suggest a mechanism involving the oxidation of an iodine(I) catalyst to a reactive iodine(III) species, which then activates the alkene for nucleophilic attack.[10][13]

Non-Covalent Interactions: The Halogen Bond

The substitution of hydrogen with fluorine atoms on an aromatic ring has a dramatic effect on the strength of halogen bonds formed by an iodine substituent.[3] The high electronegativity of fluorine withdraws electron density from the aromatic ring, which in turn enhances the magnitude of the positive electrostatic potential (the σ-hole) on the iodine atom.[3][9] This can lead to significantly stronger halogen bonds, with interaction energies increasing by up to 100%.[3][9]

Diagram 3: The σ-Hole and Halogen Bonding This diagram illustrates how fluorine substitution enhances the σ-hole on an adjacent iodine atom, leading to a stronger halogen bond with a Lewis base.

Quantitative Data: Halogen Bond Energies and Bond Lengths

Computational studies provide quantitative insight into the strength and geometry of these interactions. The tables below summarize key calculated parameters for iodinated aromatic compounds.

Table 1: Calculated Interaction Energies (kJ/mol) for Halogen-Bonded Complexes [9]

| Halogen Donor | Aromatic Acceptor | Orientation | Interaction Energy (PBE0-dDsC/QZ4P) |

| CF₃I | Furan | Perpendicular | -16.2 |

| CF₃I | Thiophene | Perpendicular | -20.0 |

| CF₃I | Selenophene | Perpendicular | -22.1 |

| C₂F₃I | Furan | Perpendicular | -17.8 |

| C₂F₃I | Thiophene | Perpendicular | -21.7 |

| C₂F₃I | Selenophene | Perpendicular | -23.8 |

Table 2: Key Bond Lengths (Å) in Fluorinated Iodinated Aromatics

| Compound / Complex | Bond | Method | Bond Length (Å) | Reference |

| Fluorinated Isochroman | C(sp³)–F | X-ray Crystallography | 1.418 - 1.425 | [14] |

| Benzene | C–C | DFT (B3LYP) | 1.397 | [16] |

| Fluorobenzene | C–C (avg) | DFT (B3LYP) | 1.392 | [16] |

| Fluorobenzene | C–F | DFT (B3LYP) | 1.364 | [16] |

| Iodolactonization TS | C···I | DFT Calculation | 2.589 | [17] |

Applications in Drug Development

The insights gained from theoretical studies directly impact the design of new pharmaceutical agents.

-

Metabolic Blocking: Introducing a C-F bond at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, increasing the drug's half-life.[2] Theoretical models can help predict sites of metabolism.

-

Tuning Receptor Affinity: Fluorine atoms can alter the electronic environment of a molecule, influencing its ability to form hydrogen bonds or other interactions with a biological target.[1] Halogen bonding involving iodine is increasingly recognized as a key interaction in protein-ligand binding, and computational models can predict and quantify its contribution to binding affinity.[3]

-

Improving Physicochemical Properties: Strategic fluorination can enhance membrane permeability and oral bioavailability by modulating lipophilicity.[2]

Conclusion

Theoretical studies provide an indispensable framework for understanding the complex interplay of electronic effects, reactivity, and non-covalent interactions in fluorinated iodinated aromatic compounds. Computational methods like DFT enable the detailed exploration of reaction mechanisms, such as those in hypervalent iodine catalysis, and provide quantitative predictions of reactivity and selectivity. Furthermore, theoretical analysis of the molecular electrostatic potential has been crucial in elucidating the nature of the halogen bond and how its strength can be tuned by fluorine substitution. This predictive power accelerates the rational design of novel synthetic methodologies and the development of next-generation therapeutics by allowing researchers to anticipate molecular behavior before embarking on lengthy and resource-intensive experimental work.

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. research.rug.nl [research.rug.nl]

- 9. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. d-nb.info [d-nb.info]

- 15. Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Hazards and Safety Precautions for Methyl 4-fluoro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling Methyl 4-fluoro-3-iodobenzoate (CAS No. 1121586-29-5). This document is intended to equip researchers, scientists, and professionals in drug development with the essential information to safely handle this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Pictogram:

-

GHS07: Harmful/Irritant[1]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet and includes avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing appropriate personal protective equipment.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C8H6FIO2 | [1] |

| Molecular Weight | 280.037 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 42 to 43°C | [1] |

| Purity | 97% | [1][3] |

Toxicological Information

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Handling

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2]

-

Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or fumes.[1][2]

Storage

-

Location: Store in a cool, dry, and well-ventilated place.[2][4]

-

Incompatible Materials: Avoid strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary barrier against exposure to this compound.

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles.[5] Face shield if there is a risk of splashing.[5] | To prevent eye irritation from dust or splashes.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] Lab coat or other protective clothing to prevent skin exposure.[2][4] | To prevent skin irritation upon contact.[1] |

| Respiratory Protection | NIOSH/MSHA-approved respirator if ventilation is inadequate or for large-scale operations.[2] | To prevent respiratory tract irritation from dust or aerosols.[1] |

First Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If feeling unwell, call a POISON CENTER or doctor.[2] |

| Skin Contact | Wash with plenty of water and soap.[1][2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1] Call a doctor if you feel unwell.[1] |

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

Caption: Workflow for the safe handling of this compound.

Methodologies for Safety Data Evaluation